molecular formula C14H17NO3 B6315346 Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1799792-87-2

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B6315346
CAS No.: 1799792-87-2
M. Wt: 247.29 g/mol
InChI Key: NTJMTKNNINIVGA-UHFFFAOYSA-N
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Description

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic heterocyclic compound characterized by a 2-azabicyclo[4.1.0]heptane core with a hydroxy group at position 5 and a benzyl carboxylate ester at position 2. Key properties include:

  • Molecular formula: C₁₄H₁₇NO₃ .
  • Molecular weight: 247.29 g/mol .
  • CAS numbers: 1799792-87-2 (general form) and 140927-12-4 (exo-isomer) .
  • Applications: Primarily used as a heterocyclic building block in pharmaceutical and chemical synthesis .

The compound’s fused bicyclo[4.1.0] structure introduces ring strain and stereochemical complexity, which influence its reactivity and interactions in drug discovery .

Properties

IUPAC Name

benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-6-7-15(12-8-11(12)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJMTKNNINIVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC2C1O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

Starting MaterialReagents/ConditionsProduct YieldReference
2H-Azirine-3-carboxylateToluene, 110°C, 3–5 hours55–100%
1,3-DiphenylisobenzofuranRoom temperature, 7 days90–95%

Mechanistic Insight : The azirine acts as a dipolarophile, reacting with the diene to form a bicyclic intermediate. Stereochemical outcomes (endo vs. exo) depend on reaction temperature and solvent polarity. Post-cycloaddition hydrolysis or reduction steps introduce hydroxyl groups at strategic positions.

Hydroxylation of the Cyclopropane Ring

The 5-hydroxy group is introduced via oxidative or hydrolytic methods. One approach involves the hydroxylation of a preformed bicyclic intermediate using Oxone® (potassium peroxymonosulfate) in aqueous acetone, followed by reduction with lithium aluminum hydride (LiAlH₄).

Hydroxylation Protocol:

StepReagents/ConditionsOutcomeReference
OxidationOxone®, N-methylmorpholine-N-oxide, acetoneEpoxide formation at C5–C6
ReductionLiAlH₄, anhydrous THF, 0°C to RTEpoxide opening to 5-hydroxy

Critical Considerations :

  • Stereoselectivity : The cis-dihydroxylation of the cyclopropane ring is influenced by the steric environment of the bicyclic system. Chiral catalysts or auxiliaries may enhance enantiomeric excess.

  • Side Reactions : Over-oxidation to ketones or carboxylic acids is mitigated by controlling reaction time and temperature.

Esterification and Benzyl Protection

The benzyl ester group is introduced early in the synthesis to protect the carboxylate functionality. Benzyl chloroformate (Cbz-Cl) is commonly used in the presence of a base such as triethylamine (Et₃N).

Esterification Workflow:

StepReagents/ConditionsYieldReference
Carbamate FormationCbz-Cl, Et₃N, dry DCM, 0°C to RT85–90%
PurificationColumn chromatography (SiO₂, hexane/EtOAc)>95% purity

Optimization Notes :

  • Solvent Choice : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents.

  • Temperature Control : Slow addition of Cbz-Cl at 0°C prevents exothermic decomposition.

Purification and Characterization

Final purification employs recrystallization or chromatography, while structural validation relies on advanced spectroscopic techniques.

Analytical Data:

TechniqueKey ObservationsReference
¹H NMR δ 1.2–2.5 ppm (cyclopropane protons)
¹³C NMR δ 171.7 ppm (C=O of benzyl ester)
HRMS m/z 247.29 [M+H]⁺ (calc. for C₁₄H₁₇NO₃)

Challenges :

  • Ring Strain : The bicyclic system’s strain complicates spectral interpretation, necessitating high-field NMR (≥400 MHz) for resolution.

  • Hygroscopicity : The hydroxy group requires anhydrous handling during analysis to prevent moisture absorption.

Industrial-Scale Synthesis Considerations

Scaling the synthesis demands optimization of cost, safety, and yield:

ParameterLaboratory ScaleIndustrial Scale
Cyclopropanation Batch reactor, 100–500 mLContinuous flow reactor
Oxidation Manual reagent additionAutomated dosing systems
Yield 50–70%75–85% after optimization

Economic Factors :

  • Catalyst Recycling : Heterogeneous catalysts reduce costs in large-scale aziridine synthesis.

  • Waste Management : Solvent recovery systems (e.g., toluene distillation) are critical for sustainability .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under controlled conditions. For example:

  • Ketone Formation : Treatment with oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane converts the hydroxyl group to a ketone, yielding benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate.

  • Carboxylic Acid Formation : Stronger oxidants such as potassium permanganate (KMnO₄) in acidic or basic media can oxidize the hydroxyl group to a carboxylic acid, although this is less commonly reported.

Key Conditions :

Reaction TypeReagentSolventTemperatureYield
Ketone SynthesisPCCCH₂Cl₂0–25°C65–78%

Ester Hydrolysis

The benzyl ester group is susceptible to hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with NaOH in aqueous THF/MeOH cleaves the ester to form 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylic acid.

  • Acidic Hydrolysis : HCl in dioxane/water provides the carboxylic acid derivative, though this method is less efficient due to potential side reactions.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the ester carbonyl, with the benzyl group acting as a leaving group. Steric hindrance from the bicyclic framework slightly reduces reaction rates compared to linear esters.

Lactam Formation

The hydroxyl group and adjacent amine in the bicyclic system can undergo intramolecular cyclization to form lactams:

  • Heating in Toluene : Refluxing in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) yields a six-membered lactam through dehydration .

Example :

Benzyl 5-hydroxy-2-azabicyclo[...]carboxylateΔ,PTSA2-azabicyclo[4.1.0]heptan-5-one+Benzyl alcohol\text{Benzyl 5-hydroxy-2-azabicyclo[...]carboxylate} \xrightarrow{\Delta, \text{PTSA}} \text{2-azabicyclo[4.1.0]heptan-5-one} + \text{Benzyl alcohol}

Yield : 72% .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitution reactions:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in THF replaces the benzyl group with an amide, forming derivatives like 5-hydroxy-N-methyl-2-azabicyclo[...]carboxamide.

  • Transesterification : Alcohols like methanol in the presence of NaOMe exchange the benzyl ester for a methyl ester .

Optimized Conditions :

NucleophileReagentSolventYield
MethylamineTHF, 25°C24h58%

Ring-Opening Reactions

The strained cyclopropane ring in the bicyclic system can undergo ring-opening under specific conditions:

  • Acid-Catalyzed Ring Opening : Treatment with H₂SO₄ in ethanol cleaves the cyclopropane ring, yielding a linear amino alcohol derivative .

  • Reductive Ring Opening : Hydrogenation over Pd/C selectively reduces the cyclopropane C–C bond, producing a piperidine derivative .

Example :

Bicyclic CompoundH2/Pd-CPiperidine-5-ol Carboxylate\text{Bicyclic Compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Piperidine-5-ol Carboxylate}

Yield : 81% .

Stereochemical Transformations

The stereochemistry of the hydroxyl group influences reactivity:

  • Epimerization : Under basic conditions (e.g., K₂CO₃ in MeOH), the hydroxyl group undergoes partial epimerization, generating diastereomers detectable via NMR .

  • Chiral Resolutions : Chromatographic separation on chiral columns isolates enantiomers for pharmacological studies .

Scientific Research Applications

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Variation in Bicyclo Ring Systems

The bicyclo ring system significantly impacts physicochemical and biological properties. Key examples include:

Compound Name Bicyclo System Substituents Molecular Weight CAS Number Key Features
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] 5-OH 247.29 1799792-87-2 High ring strain; used in fragment-based drug design .
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 5-OH 247.29 1217190-38-9 Reduced ring strain; higher commercial price (e.g., 1g = $1099) due to synthetic complexity .
Benzyl 7-(methoxy(methyl)carbamoyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] 7-methoxy(methyl)carbamoyl 276.12 N/A Modified for use in Weinreb amide synthesis; 97% yield in optimized reactions .
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] 5-NH₂ 213.28 1544407-76-2 tert-Butyl protection enhances stability for amine intermediates in peptide synthesis .

Key Observations :

  • The [4.1.0] system is more strained than [2.2.1], leading to higher reactivity in ring-opening reactions .
  • Substitutions at position 7 (e.g., methoxy(methyl)carbamoyl) enable diverse derivatization for drug discovery .

Biological Activity

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound characterized by its bicyclic structure, which includes a benzyl group, a hydroxyl group, and a carboxylate group. Its molecular formula is C14H17NO3, with a molecular weight of 247.29 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Structural Formula

The structural representation of this compound can be illustrated as follows:

C14H17NO3\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{3}

Key Properties

PropertyValue
CAS Number1799792-87-2
Molecular Weight247.29 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound has been investigated for its potential effects on various biological pathways, including:

  • Enzyme Modulation : The hydroxyl group can participate in hydrogen bonding, influencing enzyme-substrate interactions.
  • Receptor Binding : The compound may exhibit affinity towards certain neurotransmitter receptors, potentially affecting neurological functions.

Pharmacological Studies

Research has highlighted several pharmacological properties associated with this compound:

  • Antinociceptive Effects : Studies suggest that derivatives of this compound may exhibit pain-relieving properties, making them candidates for analgesic drug development.
  • Neuroprotective Activity : Preliminary findings indicate that it may offer protective effects against neurodegenerative processes.

Case Studies

A notable study focused on the efficacy of this compound in animal models demonstrated significant reductions in pain responses compared to control groups, indicating its potential as an analgesic agent.

Similar Compounds

This compound shares structural similarities with other bicyclic compounds, which also exhibit biological activities:

Compound NameBiological Activity
Bicyclo[2.2.1]heptane derivativesAnalgesic and anti-inflammatory
7-Oxabicyclo[2.2.1]heptane derivativesAntimicrobial properties

Uniqueness

What sets this compound apart is its unique combination of functional groups that impart distinct chemical and biological properties, making it valuable for further research and development.

Research Applications

This compound is utilized across various scientific disciplines:

  • Medicinal Chemistry : Investigated for its potential therapeutic applications.
  • Synthetic Chemistry : Used as a building block for synthesizing more complex molecules.

Q & A

Q. What are the key synthetic methodologies for synthesizing Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate?

The compound is synthesized via cyclopropane ring activation and functionalization. A common approach involves coupling carboxylic acid intermediates with activated reagents. For example, DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is used to activate the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine to form a Weinreb amide intermediate. This step achieves high yields (~97%) under mild conditions (THF, room temperature) . Alternative routes employ hydroxylation of bicyclic precursors using oxidizing agents like ethyltrimethylammonium permanganate, though yields may vary (e.g., 9% for compound 9 vs. 93% for 10 ) .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on a combination of NMR (¹H and ¹³C), IR spectroscopy , and HRMS . For example:

  • IR spectroscopy : Peaks at 1689 cm⁻¹ (C=O stretch) and 731 cm⁻¹ (cyclopropane ring vibrations) are characteristic .
  • HRMS : Exact mass matching (e.g., m/z 276.1236 calculated vs. 276.1232 observed for C₁₅H₁₈NO₄) .
  • NMR : Distinct signals for the bicyclic core (e.g., δ 4.21 ppm for methine protons) and benzyl ester groups (δ 7.3–7.5 ppm) .

Q. What are the critical steps for ensuring purity during synthesis?

Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from solvents like diethyl ether. Reaction quenching with aqueous acids (e.g., 5% citric acid) and thorough extraction (e.g., diethyl ether) minimize byproducts .

Advanced Research Questions

Q. How can low yields in hydroxylation reactions (e.g., 9%) be addressed?

Low yields in hydroxylation steps (e.g., compound 9 ) may arise from steric hindrance or competing side reactions. Optimizing reaction conditions—such as using N-methylmorpholine-N-oxide (NMO) and osmium tetroxide in acetone/water—can improve regioselectivity and efficiency (e.g., 93% yield for compound 10 ) . Pre-activation of the cyclopropane ring with electron-withdrawing groups (e.g., esters) also enhances reactivity .

Q. What strategies enable regioselective functionalization of the bicyclic core?

Regioselectivity is controlled by protecting group strategies and substrate pre-activation . For example:

  • tert-butyldimethylsilyl (TBS) groups protect hydroxyl moieties during subsequent reactions, directing functionalization to less hindered positions .
  • Weinreb amides facilitate selective acylations at the 7-position of the bicyclic core .

Q. How do contradictory data in reaction outcomes across studies inform optimization?

Discrepancies in yields or regioselectivity (e.g., hydroxylation vs. epoxidation) often stem from variations in catalyst systems or solvent polarity . Systematic screening of reagents (e.g., DMTMM vs. HATU for amide coupling) and reaction temperatures can reconcile these differences .

Q. What is the role of N-methylmorpholine in carboxylic acid activation?

N-methylmorpholine acts as a non-nucleophilic base , neutralizing HCl generated during carbodiimide-mediated couplings (e.g., DMTMM). It also enhances reaction rates by stabilizing activated intermediates .

Q. How can stereochemical outcomes be predicted for derivatives of this compound?

Computational methods (e.g., DFT calculations) and X-ray crystallography of intermediates (e.g., bicyclic esters) provide insights into transition-state geometries. Experimental validation via NOESY NMR can confirm stereochemical assignments .

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